B1579379 2-Thiol-DL-tryptophan

2-Thiol-DL-tryptophan

Cat. No.: B1579379
M. Wt: 237.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiol-DL-tryptophan is a modified amino acid analog where the standard tryptophan structure has been functionalized with a thiol (-SH) group at the 2-position of the indole ring. This strategic modification grants the molecule unique chemical and redox properties, making it a valuable tool for probing protein structure and function. A key research application involves its specific formation under acidic conditions, where it can influence peptide stability . The presence of the thiol group allows this compound to participate in disulfide exchange reactions and alter the redox dynamics of biological systems, which is a critical area of study in biochemistry and cellular signaling . Researchers utilize 2-Thiol-DL-tryptophan to study site-directed modifications of peptides, investigate protein folding pathways, and explore the intricate balance of thiol-disulfide homeostasis. Its racemic (DL-) form provides a mixture of stereoisomers suitable for a broad range of experimental applications where specific chirality is not a prerequisite. This product is intended for research purposes by qualified professionals in a laboratory setting. It is strictly labeled "For Research Use Only" and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Weight

237.3

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis and Ligation Chemistry

One of the most notable applications of 2-Thiol-Trp is in peptide synthesis. The compound facilitates chemoselective sulfenylation and peptide ligation , allowing for high-yielding reactions that are essential in the synthesis of complex peptides.

  • Case Study : A study demonstrated that peptides with a 2-thiol tryptophan at the N-terminus significantly enhanced ligation reactions with C-terminal peptide thiophenyl thioesters. The methodology allowed for efficient removal of the thiol auxiliary post-ligation through reductive desulfurization, yielding native peptide products with excellent efficiency .

Antiviral Properties

Recent research indicates that derivatives of 2-Thiol-Trp exhibit promising antiviral activities. Specifically, C-2 thiophenyl tryptophan trimers have been shown to inhibit the entry of viruses such as SARS-CoV-2.

  • Mechanism : These compounds interact with viral spike proteins, preventing attachment to host cell membranes. This interaction is crucial for developing new antiviral therapies that can synergize with existing treatments to enhance efficacy and reduce resistance .

Biochemical Research

2-Thiol-Trp plays a significant role in biochemical studies related to protein interactions and modifications. Its thiol group can participate in redox reactions, making it useful for probing oxidative stress and protein stability.

  • Example : Research has shown that tryptophan residues in proteins can undergo oxidative modifications that affect their stability and function. The incorporation of 2-Thiol-Trp allows researchers to study these modifications more effectively .

Nutritional and Health Implications

As a derivative of tryptophan, 2-Thiol-Trp retains some nutritional properties associated with its parent compound. Tryptophan is known for its role in serotonin synthesis, which has implications for mood regulation and mental health.

  • Health Benefits : Studies suggest that dietary tryptophan can contribute to therapies for conditions such as depression, autism, and cognitive dysfunction. The incorporation of thiol groups may enhance the bioavailability or efficacy of tryptophan-related compounds in these contexts .

Material Science Applications

The unique chemical properties of 2-Thiol-Trp also lend themselves to applications in material science, particularly in the development of functional materials that require specific chemical interactions.

  • Application Example : The ability to form covalent bonds through thiol groups can be exploited in creating materials with tailored properties for biomedical applications, such as drug delivery systems or biosensors .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Peptide SynthesisFacilitates high-yield peptide ligation reactionsEfficient removal of thiol auxiliary post-ligation
Antiviral PropertiesInhibits viral entry through interaction with spike proteinsEffective against SARS-CoV-2; low cytotoxicity
Biochemical ResearchProbes oxidative modifications and protein stabilityInsights into protein interactions involving oxidative stress
Nutritional ImplicationsPotential therapeutic benefits for mental healthLinks to depression and cognitive function improvement
Material ScienceDevelopment of functional materials through thiol interactionsApplications in drug delivery and biosensing technologies

Chemical Reactions Analysis

2.1. Sulfenylation Reactions

One of the significant reactions involving 2-thiol-DL-tryptophan is chemoselective sulfenylation. This reaction allows for the introduction of sulfenyl groups into peptides, enhancing their functionality. The process can be performed under mild conditions, often using reagents like thiosulfonates in trifluoroacetic acid (TFA) as solvents.

  • Mechanism : The thiol group of 2-thiol-DL-tryptophan acts as a nucleophile, attacking electrophilic sulfur species to form sulfenylated products.

  • Applications : This method has been used to modify therapeutic peptides, improving their bioactivity and stability. For example, modifications can lead to enhanced pharmacokinetic properties in drug development .

2.2. Peptide Ligation and Desulfurization

Peptide ligation using 2-thiol-DL-tryptophan has been explored extensively. The thiol functionality allows for efficient ligation reactions with C-terminal peptide thiophenyl thioesters.

  • Process : The reaction proceeds through a thiol-thioester exchange mechanism, followed by reductive desulfurization to yield native peptide products.

  • Yield : High yields have been reported for ligation reactions facilitated by 2-thiol-DL-tryptophan, demonstrating its utility in synthesizing complex peptide structures .

2.3. Radical Chemistry

The thiol group can also participate in radical chemistry, particularly in reactions involving thiyl radicals. These radicals can be generated through the interaction of cysteine and tryptophan radicals or peroxyl radicals.

  • Reactions : Thiyl radicals can induce protein degradation or participate in S-nitrosation processes, impacting cellular signaling pathways and protein function .

2.4. Photocatalytic Reactions

Recent studies have demonstrated the use of photocatalytic methods for modifying 2-thiol-DL-tryptophan through C2-alkylation and other transformations.

  • Advantages : Photocatalytic techniques allow for mild reaction conditions and high functional group tolerance, making them suitable for complex biomolecules .

3.2. Example Reaction Conditions for Sulfenylation

EntrySubstrateAcidTimeYield (%)
12-Thiol-DL-TryptophanTsOH24 h29
22-Thiol-DL-TryptophanTfOH6 h90
32-Thiol-DL-TryptophanBF3·OEt248 h78

Comparison with Similar Compounds

DL-5-Hydroxytryptophan (DL-5-HTP)

Structural Differences :

  • Substituent : A hydroxyl (-OH) group at the 5-position of the indole ring vs. a thiol (-SH) at the 2-position in 2-Thiol-DL-tryptophan.
  • Reactivity : The hydroxyl group in DL-5-HTP participates in hydrogen bonding and oxidation reactions, whereas the thiol group in 2-Thiol-DL-tryptophan is more nucleophilic and prone to disulfide bond formation.

N-Acetyl-DL-Tryptophan

Structural Differences :

  • Modification: Acetylation of the amino group (-NH₂) vs. thiol substitution on the indole ring.
  • Molecular Weight : N-Acetyl-DL-tryptophan has a higher molecular weight (~246.3 g/mol) due to the acetyl group, compared to ~222.3 g/mol for 2-Thiol-DL-tryptophan (estimated) .

Physicochemical Properties :

  • Acetylation increases lipophilicity, enhancing membrane permeability. In contrast, the thiol group in 2-Thiol-DL-tryptophan may improve solubility in polar solvents or facilitate covalent interactions with proteins.

Thiophene-Containing Analogs

Structural Context :

  • Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from ) feature a sulfur atom within a thiophene ring . Unlike 2-Thiol-DL-tryptophan’s free thiol, thiophene sulfur is aromatic and less reactive.

Functional Implications :

  • Thiophene derivatives are often used in drug design for their metabolic stability. In contrast, the free thiol in 2-Thiol-DL-tryptophan may lead to shorter biological half-lives due to oxidation or protein binding.

Data Table: Key Properties of Compared Compounds

Compound Substituent/Modification Molecular Weight (g/mol) Reactivity Profile Key Applications
2-Thiol-DL-Tryptophan -SH at indole 2-position ~222.3 (estimated) High nucleophilicity Enzyme inhibition, metal chelation
DL-5-Hydroxytryptophan -OH at indole 5-position ~220.2 Moderate oxidation potential Serotonin synthesis
N-Acetyl-DL-Tryptophan Acetylated amino group 246.3 Increased lipophilicity Peptide stabilization
Thiophene derivatives Aromatic sulfur (thiophene) Varies Low reactivity, stable Drug impurities

Research Findings and Implications

  • Reactivity : Thiol groups (as in 2-Thiol-DL-tryptophan) exhibit higher reactivity than hydroxyl or acetylated groups, enabling applications in redox-sensitive drug delivery systems.
  • Safety : Thiolated compounds often require stringent handling protocols, whereas DL-5-HTP and N-acetyl derivatives have better-characterized safety profiles .
  • Biological Interactions : The position of substitution (2 vs. 5 on the indole ring) significantly impacts biological activity, with 2-Thiol-DL-tryptophan likely targeting different enzymes or receptors than DL-5-HTP.

Preparation Methods

Enzymatic and Biocatalytic Synthesis Approaches

One of the advanced methods for preparing substituted tryptophans, including 2-thiol derivatives, involves enzymatic stereoinversion and biocatalysis using specific proteins such as IvoA polypeptides. This method typically starts with L-tryptophan or substituted L-tryptophan analogs and converts them to their D-enantiomers or modified analogs through enzyme-catalyzed stereoconversion.

  • The reaction conditions generally include:

    • IvoA protein concentration: 2-5 mM
    • Substrate (L/D-tryptophan): 1 mM
    • ATP: 3-5 mM
    • MgCl2: 10 mM
    • Buffer: 100 mM phosphate buffer at pH 7.5
    • Reaction time: ~15 minutes incubation before quenching
  • The reaction is typically quenched with methanol, and the product is purified by precipitation and washing steps, yielding about 60% of the final product after solvent evaporation and washing with diethyl ether.

  • Analytical techniques such as UHPLC-ESI-Q-TOF-MS are used for product verification, operating in positive ion mode with a scan range of 200–3000 m/z.

  • The final product isolation involves treatment with a cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIPS), stirred for 24 hours, followed by solvent evaporation and precipitation steps to afford the 2-thiol-DL-tryptophan derivative.

This enzymatic method offers a stereoselective and mild approach to synthesize 2-thiol-substituted tryptophan derivatives, leveraging the specificity of biocatalysts.

Chemical Synthesis via Thiolation of Tryptophan Derivatives

Chemical methods for preparing 2-thiol-tryptophan often involve direct thiolation or substitution reactions on tryptophan or its derivatives. One classical approach is based on the method of Wieland et al., which involves the conversion of tryptophan to 2-thioltryptophan through intermediate disulfide formation.

  • The preparation of di-tryptophan-2-disulfide can be achieved by controlled oxidation of tryptophan derivatives.

  • Subsequent reduction or thiolation steps yield the free thiol form, 2-thioltryptophan.

  • Enzymatic synthesis using tryptophanase can also facilitate the incorporation of thiol groups or isotopic labels (deuterium, tritium) at the α-carbon position, which may be adapted for 2-thiol derivatives.

This classical chemical approach is well-established but may require careful control of oxidation states and protecting groups to avoid side reactions.

Late-Stage Functionalization and Fluorinated Thiolated Analogues

Recent advances in peptide chemistry have introduced late-stage functionalization (LSF) techniques to introduce thiol or trifluoromethylthiol groups onto tryptophan residues within peptides, which can be adapted for 2-thioltryptophan synthesis.

  • Trifluoromethylthiolated tryptophan (CF3S-Trp) analogs have been synthesized using electrophilic trifluoromethylthiolation reagents under acidic conditions.

  • Reaction conditions vary with acid catalysts such as trifluoromethanesulfonic acid (TfOH), p-toluenesulfonic acid (TsOH), or boron trifluoride diethyl etherate (BF3·OEt2).

  • The reaction outcomes depend on the acid used, temperature, and time, influencing the ratio of regioisomers and yields.

  • A representative data table for trifluoromethylthiolation reaction conditions and yields is shown below:

Entry Substrate Acid Conditions Product Ratio (3/4) Yield (%)
1 2a TsOH A, 24 h only 3a 29
2 2a TfOH A, 24 h 14:1 71
3 2a TfOH A, 24 h 2:1 92
4 2a TfOH B, 6 h only 4a 90
5 2a BF3·OEt2 A, 24 h 2.1:1 44
6 2a BF3·OEt2 B, 24 h 1:2.2 58
7 2a BF3·OEt2 B, 48 h 1:2.7 73
8 2a BF3·OEt2 B, 48 h (variant) only 4a 78
9 2b BF3·OEt2 B, 24 h only 4b 84
10 2b BF3·OEt2 B, 24 h (gram scale) only 4b 93
11 2c TfOH A, 30 min only 4c 96

*Conditions A and B refer to different temperature or solvent conditions as defined in the original study.

This method, while focused on trifluoromethylthiolation, provides insights into thiol group introduction strategies on the indole ring and can inform 2-thioltryptophan synthesis via electrophilic substitution.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations Yield Range
Enzymatic Biocatalysis Uses IvoA protein for stereoinversion and modification High stereoselectivity; mild conditions Requires enzyme availability and cofactors ~60%
Classical Chemical Synthesis Thiolation via disulfide intermediates (Wieland method) Established chemistry; adaptable Multi-step; sensitive to oxidation Variable
Late-Stage Functionalization Electrophilic thiolation/trifluoromethylthiolation on peptides Efficient; applicable to peptides Requires strong acids; regioselectivity issues Up to 96%

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for 2-Thiol-DL-tryptophan, and how do reaction conditions affect yield efficiency?

  • Methodological Answer : Synthesis of 2-Thiol-DL-tryptophan can be achieved via thiolation of tryptophan precursors using reagents like Lawesson’s reagent or H2S under controlled pH. For example, solid-phase peptide synthesis (SPPS) with Fmoc-protected intermediates may yield higher purity (≥95%) but requires optimization of reaction time (e.g., 12–24 hours) and temperature (25–50°C) to maximize efficiency . Enzymatic approaches using cysteine desulfurases could also introduce thiol groups with stereochemical control, though yields may vary (50–80%) depending on enzyme specificity .

Q. How can researchers characterize the purity and stability of 2-Thiol-DL-tryptophan under varying storage conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended for purity analysis, while mass spectrometry (MS) confirms molecular integrity. Stability studies should assess degradation under aerobic vs. anaerobic conditions, with storage at -20°C in argon-purged vials shown to reduce oxidation of the thiol group. Accelerated stability testing (e.g., 40°C/75% relative humidity) over 30 days can predict long-term shelf life .

Q. What safety protocols are critical for handling 2-Thiol-DL-tryptophan in laboratory settings?

  • Methodological Answer : Use fume hoods and nitrile gloves to prevent dermal exposure. Airborne particulates should be monitored via OSHA-compliant methods, and spills neutralized with 10% (v/v) sodium bicarbonate. Storage in sealed, light-resistant containers at -20°C minimizes decomposition .

Advanced Research Questions

Q. How does the thiol group in 2-Thiol-DL-tryptophan influence its interaction with indoleamine 2,3-dioxygenase (IDO) or tryptophan hydroxylase?

  • Methodological Answer : The thiol moiety may competitively inhibit IDO by binding to its heme cofactor, as demonstrated in analogous studies with tryptophan derivatives. Kinetic assays (e.g., fluorescence-based tryptophan depletion assays) under varying redox conditions (e.g., 0.1–1 mM glutathione) can quantify inhibition constants (Ki). Computational docking studies (e.g., AutoDock Vina) further predict binding affinities compared to native substrates .

Q. How can contradictory data on 2-Thiol-DL-tryptophan’s pro- vs. anti-inflammatory effects in different in vitro models be resolved?

  • Methodological Answer : Discrepancies may arise from cell-type-specific redox environments (e.g., macrophage vs. endothelial cell models). Researchers should standardize assays by pre-equilibrating cells in defined redox media (e.g., 5–20 μM H2O2) and measure intracellular glutathione levels. Parallel experiments in IDO-knockout cell lines can isolate thiol-specific effects .

Q. What advanced analytical methods validate the enantiomeric purity of 2-Thiol-DL-tryptophan in complex biological matrices?

  • Methodological Answer : Chiral HPLC with a β-cyclodextrin column resolves D- and L-enantiomers, while capillary electrophoresis (CE) with sulfated cyclodextrin additives enhances sensitivity. For tissue samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) distinguishes enantiomers via fragmentation patterns .

Q. What strategies mitigate oxidative degradation of 2-Thiol-DL-tryptophan during in vivo pharmacokinetic studies?

  • Methodological Answer : Co-administration with antioxidants like N-acetylcysteine (NAC) at 1:1 molar ratios reduces thiol oxidation. Stabilization in phosphate-buffered saline (PBS, pH 7.4) with 0.1% (w/v) EDTA and continuous argon sparging preserves compound integrity in plasma samples .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on 2-Thiol-DL-tryptophan’s cytotoxicity in cancer vs. normal cell lines?

  • Methodological Answer : Differences may stem from variable expression of thiol transporters (e.g., LAT1) or intracellular detoxification pathways. Dose-response curves (0.1–100 μM) in isogenic cell pairs (e.g., cancer vs. non-transformed) with siRNA-mediated transporter knockdown can clarify uptake mechanisms. Metabolomic profiling (e.g., LC-MS) identifies downstream thiol-conjugated metabolites linked to toxicity .

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